N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC21453093
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |
| Standard InChI Key | VGAAFFCTEWXZHO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |
Introduction
Chemical Identity
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IUPAC Name: N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Molecular Formula:
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Molecular Weight: 232.31 g/mol
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Structure:
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The compound features a benzothiazole ring substituted with a methyl group at the 6-position.
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The benzothiazole is linked via an amide bond to a cyclopropane carboxylic acid derivative.
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Synthesis
While specific synthesis methods for this compound are not directly available in the provided materials, it is likely synthesized through:
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Formation of Benzothiazole Core:
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The benzothiazole ring can be synthesized by condensing o-aminothiophenol with a carboxylic acid derivative or equivalent.
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Amide Bond Formation:
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The cyclopropane carboxylic acid or its activated derivative (e.g., acid chloride) reacts with the amine group on the benzothiazole.
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This synthetic route is commonly employed for similar compounds in medicinal chemistry.
Biological Activity
Compounds containing benzothiazole rings are known for diverse biological activities, including:
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Antimicrobial Properties: Benzothiazoles often exhibit activity against bacterial and fungal pathogens.
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Anticancer Potential: The aromatic system and heteroatoms in benzothiazoles enable interactions with biological targets such as enzymes and DNA.
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Anti-inflammatory Activity: Amide-linked derivatives have been explored as inhibitors of inflammatory pathways.
Cyclopropane Contribution
The cyclopropane ring is notable for:
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Enhancing metabolic stability.
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Increasing binding affinity to biological targets due to its conformational rigidity.
Docking Studies
In silico studies could evaluate the interaction of this compound with biological targets such as enzymes or receptors. For example:
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Docking against kinases or proteases may reveal potential as an anticancer agent.
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Binding to microbial enzymes could suggest antimicrobial properties.
Comparative Analysis with Related Compounds
This comparison highlights how functional group modifications influence biological activity and physicochemical properties.
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